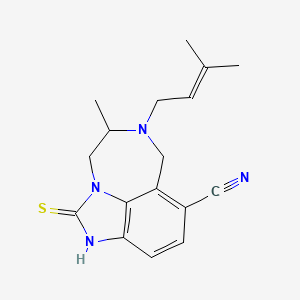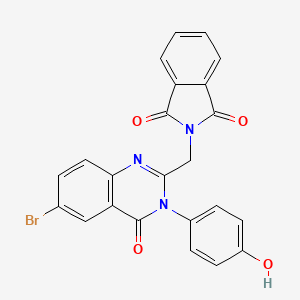
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindole-1,3(2H)-dione: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.
Quinazoline Formation: The quinazoline moiety can be synthesized through the condensation of anthranilic acid with formamide or other suitable reagents.
Coupling Reactions: The final step involves coupling the brominated isoindole and quinazoline derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazoline moieties.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole and quinazoline structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogens for electrophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, it might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindole-1,3(2H)-dione structure.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapeutics, share the quinazoline moiety.
Phenyl Derivatives: Compounds like hydroxyphenyl derivatives are common in various pharmaceuticals.
Uniqueness
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxyphenyl)-4-oxo-2-quinazolinyl)methyl)- lies in its combined structural features, which may confer unique chemical reactivity and biological activity not seen in simpler analogs.
Propriétés
Numéro CAS |
131338-51-7 |
|---|---|
Formule moléculaire |
C23H14BrN3O4 |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
2-[[6-bromo-3-(4-hydroxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14BrN3O4/c24-13-5-10-19-18(11-13)23(31)27(14-6-8-15(28)9-7-14)20(25-19)12-26-21(29)16-3-1-2-4-17(16)22(26)30/h1-11,28H,12H2 |
Clé InChI |
PQKIWFBYWZFVLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4)Br)C(=O)N3C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


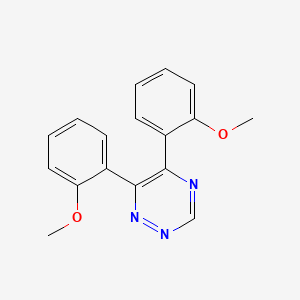

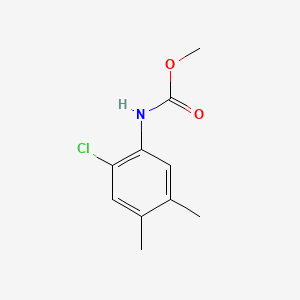
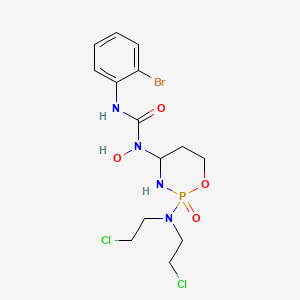
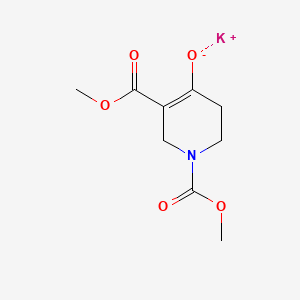

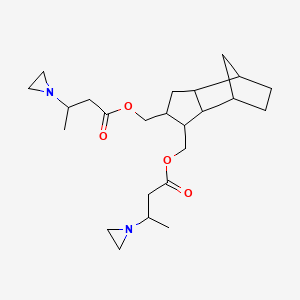

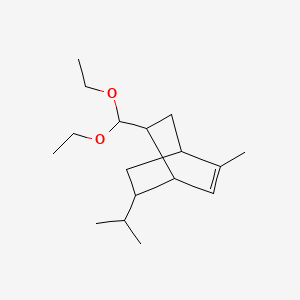
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid](/img/structure/B12697301.png)
